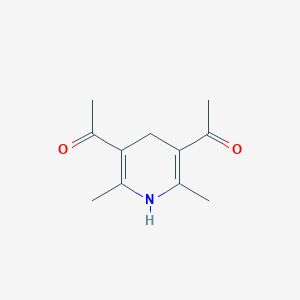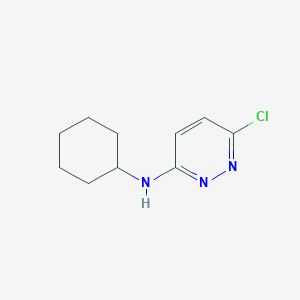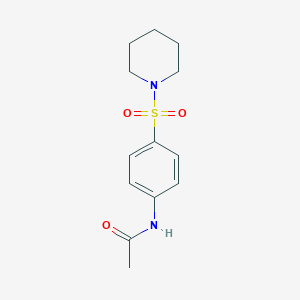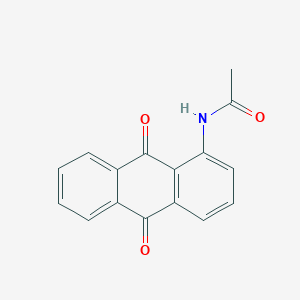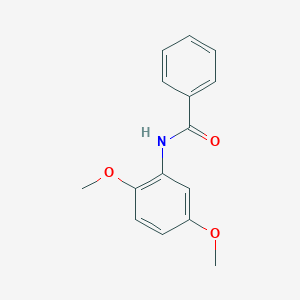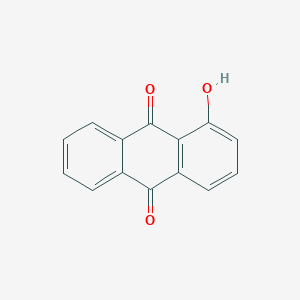![molecular formula C63H116O12 B087007 1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate] CAS No. 139-43-5](/img/structure/B87007.png)
1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate], commonly known as glyceryl tris(12-acetoxy stearate) or GTS, is a triester compound synthesized from glycerol and acetoxy stearic acid. GTS is a widely used surfactant and emulsifier in various industries, including cosmetics, food, and pharmaceuticals. In recent years, GTS has gained attention in scientific research due to its potential applications in drug delivery, gene therapy, and biomedical imaging.
Wirkmechanismus
The mechanism of action of GTS in drug delivery is based on the formation of micelles. The hydrophobic core of the micelles can encapsulate the drug, while the hydrophilic shell can stabilize the micelles and prevent aggregation. The micelles can then be internalized by cells through endocytosis, leading to the release of the drug in the cytoplasm.
Biochemische Und Physiologische Effekte
GTS has been shown to have low toxicity and biocompatibility in vitro and in vivo. In animal studies, GTS has been used as a carrier for anticancer drugs and has shown promising results in reducing tumor growth and increasing survival rates. GTS has also been investigated for its potential as a contrast agent in magnetic resonance imaging (MRI) due to its high lipid content.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of GTS is its versatility as a surfactant and emulsifier. GTS can be easily synthesized and modified to tailor its properties for specific applications. However, one limitation of GTS is its low solubility in water, which can limit its use in aqueous systems. Additionally, the synthesis of GTS can be challenging and requires careful control of reaction conditions to obtain a high yield and purity.
Zukünftige Richtungen
There are several potential future directions for research on GTS. One area of interest is the development of GTS-based nanocarriers for targeted drug delivery. These nanocarriers could be functionalized with targeting ligands, such as antibodies or peptides, to improve the specificity of drug delivery. Another potential application of GTS is in the field of gene therapy, where GTS-based micelles could be used to deliver nucleic acids, such as siRNA or CRISPR-Cas9, to target cells. Finally, GTS could be further investigated as a contrast agent for MRI, with modifications to improve its imaging properties and reduce toxicity.
Synthesemethoden
GTS can be synthesized through a simple esterification reaction between glycerol and acetoxy stearic acid. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white, waxy solid that is soluble in organic solvents, such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
GTS has been extensively studied for its potential applications in drug delivery and gene therapy. Due to its amphiphilic nature, GTS can form stable micelles in aqueous solutions, which can encapsulate hydrophobic drugs or nucleic acids. These micelles can protect the cargo from degradation and enhance its cellular uptake and bioavailability.
Eigenschaften
CAS-Nummer |
139-43-5 |
|---|---|
Produktname |
1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate] |
Molekularformel |
C63H116O12 |
Molekulargewicht |
1065.6 g/mol |
IUPAC-Name |
2,3-bis(12-acetyloxyoctadecanoyloxy)propyl 12-acetyloxyoctadecanoate |
InChI |
InChI=1S/C63H116O12/c1-7-10-13-34-43-57(72-54(4)64)46-37-28-22-16-19-25-31-40-49-61(67)70-52-60(75-63(69)51-42-33-27-21-18-24-30-39-48-59(74-56(6)66)45-36-15-12-9-3)53-71-62(68)50-41-32-26-20-17-23-29-38-47-58(73-55(5)65)44-35-14-11-8-2/h57-60H,7-53H2,1-6H3 |
InChI-Schlüssel |
FNOXLRARSOMOQK-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)C |
Andere CAS-Nummern |
139-43-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



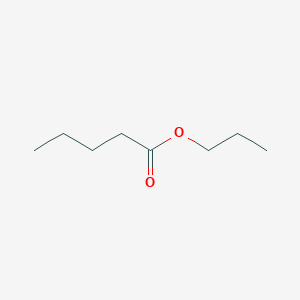
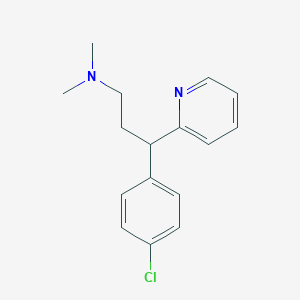
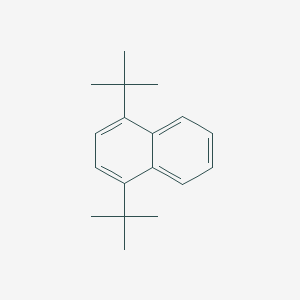
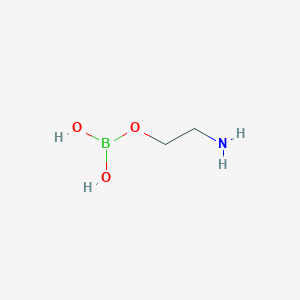
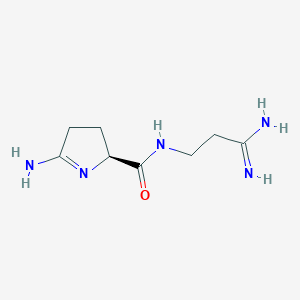
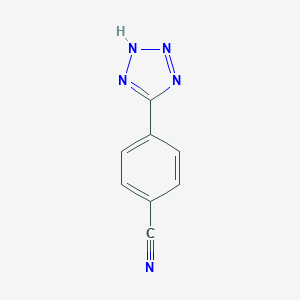
![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
